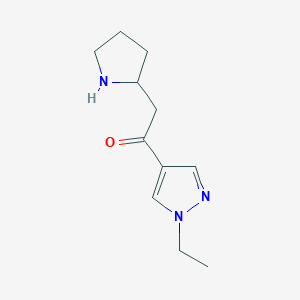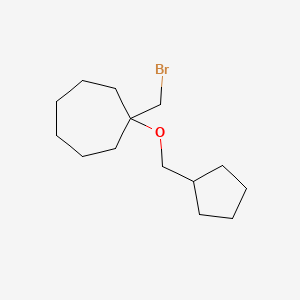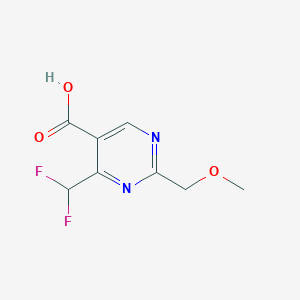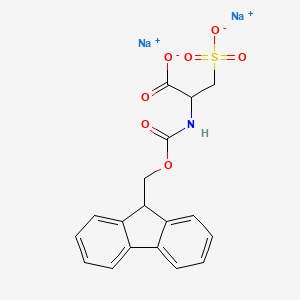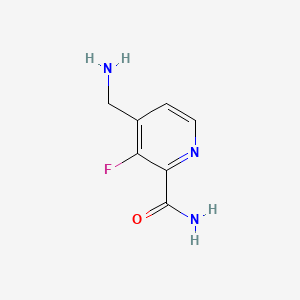
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the introduction of the aminomethyl group through reductive amination, followed by the introduction of the fluorine atom via electrophilic fluorination. The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-(Aminomethyl)-3-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The carboxamide group can participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
4-(Aminomethyl)pyridine-2-carboxamide: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoropyridine-2-carboxamide: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-3-chloropyridine-2-carboxamide: Substitution of fluorine with chlorine alters its chemical behavior.
Uniqueness: 4-(Aminomethyl)-3-fluoropyridine-2-carboxamide is unique due to the combined presence of the aminomethyl, fluorine, and carboxamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H8FN3O |
|---|---|
分子量 |
169.16 g/mol |
IUPAC名 |
4-(aminomethyl)-3-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C7H8FN3O/c8-5-4(3-9)1-2-11-6(5)7(10)12/h1-2H,3,9H2,(H2,10,12) |
InChIキー |
FZAAURBUJKNGOE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CN)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


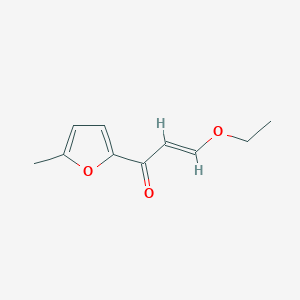
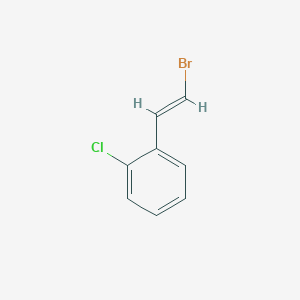
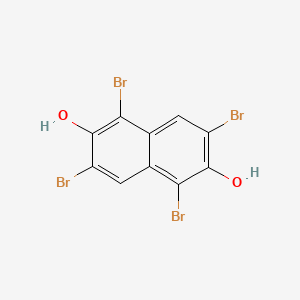

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

